molecular formula C19H16ClN3O5S2 B2430035 N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide CAS No. 922021-22-5

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide

Cat. No.: B2430035
CAS No.: 922021-22-5
M. Wt: 465.92
InChI Key: QSZNWOMRSKQAGC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide is a useful research compound. Its molecular formula is C19H16ClN3O5S2 and its molecular weight is 465.92. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O5S2/c20-13-2-4-15(5-3-13)30(25,26)23-19-22-14(10-29-19)8-18(24)21-9-12-1-6-16-17(7-12)28-11-27-16/h1-7,10H,8-9,11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZNWOMRSKQAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and molecular interactions.

Chemical Structure

The compound features a complex structure that includes a benzodioxole moiety and a thiazole ring, which are known for their biological activities. The presence of the sulfonyl group enhances its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that related compounds exhibit moderate to strong antibacterial activity against various strains. For instance, derivatives containing the 4-chlorophenyl sulfonyl group showed significant efficacy against Salmonella typhi and Bacillus subtilis . The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values, indicating their potency.

Table 1: Antibacterial Activity of Related Compounds

Compound IDBacterial StrainMIC (µg/mL)
Compound ASalmonella typhi32
Compound BBacillus subtilis16
Compound CStaphylococcus aureus64
Compound DEscherichia coli128

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It demonstrated strong inhibition of acetylcholinesterase (AChE) and urease enzymes. The IC50 values for selected compounds ranged from 0.63 µM to 2.14 µM, indicating high potency in enzyme inhibition .

Table 2: Enzyme Inhibition Activity

Compound IDEnzymeIC50 (µM)
Compound AAcetylcholinesterase0.63
Compound BUrease1.50
Compound CAcetylcholinesterase1.00
Compound DUrease2.14

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions of the compound with target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes and receptors due to its structural features . The binding affinity values indicate a strong interaction with biological targets.

Table 3: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)
Acetylcholinesterase-9.5
Urease-8.7
Bovine Serum Albumin-7.8

Case Studies

A study conducted on similar compounds revealed their effectiveness in treating infections caused by resistant bacterial strains. The introduction of the benzodioxole and thiazole moieties was found to enhance antibacterial activity significantly . Furthermore, the enzyme inhibition properties suggest potential applications in treating conditions related to cholinergic dysfunctions.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide. For instance, a series of synthesized compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The most active derivatives exhibited IC50 values significantly lower than those of standard drugs, indicating their potential as effective antibacterial agents .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease. In particular, several derivatives displayed strong inhibitory effects against these enzymes, which are crucial in the treatment of conditions like Alzheimer's disease and urinary tract infections. The inhibition potency was assessed through various biochemical assays, revealing IC50 values that suggest a robust pharmacological profile .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and target proteins. These studies provide insights into binding affinities and the nature of interactions at the molecular level. Such computational approaches are valuable for predicting the biological activity of new compounds based on their structural characteristics .

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) analysis of this compound has been instrumental in guiding the design of new derivatives with enhanced biological activity. By modifying various substituents on the benzodioxole and thiazole moieties, researchers have been able to optimize the pharmacological properties while minimizing potential side effects .

Case Studies

StudyCompoundBiological ActivityFindings
Various derivativesAntibacterialDemonstrated strong activity against Salmonella typhi with IC50 values significantly lower than standard drugs.
N-(1,3-benzodioxol-5-ylmethyl)-...AChE InhibitionShowed robust inhibitory activity with potential applications in Alzheimer's treatment.
Docking studiesBinding affinityProvided insights into molecular interactions that could inform future drug design efforts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and critical reaction conditions for synthesizing this compound?

  • The synthesis involves multi-step reactions, including condensation of intermediates like benzo[d][1,3]dioxol-5-ylmethylamine with thiazole-containing precursors. Key steps require precise control of temperature (e.g., 60–80°C for imine formation) and pH (neutral to slightly acidic) to avoid side reactions. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to enhance solubility .
  • Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring, sulfonylimino group, and benzodioxole moiety. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peaks), while infrared (IR) spectroscopy identifies functional groups like C=O (acetamide) and S=O (sulfonyl) .

Q. What preliminary biological activities have been reported, and what assays are used for screening?

  • Early studies suggest enzyme inhibition (e.g., cyclooxygenase-2) and anticancer activity (IC₅₀ values in µM ranges against HeLa cells). Assays include:

  • Enzyme inhibition : Spectrophotometric monitoring of substrate conversion.
  • Cytotoxicity : MTT assays with dose-response curves .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

  • Use Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading (e.g., 0.5–2 mol% Pd for coupling reactions), and reaction time. For example, increasing DMF volume by 20% improved yield from 65% to 82% in thiazole ring closure .
  • Data Contradiction Note : Conflicting reports on optimal pH for imine formation (pH 6 vs. 7) suggest buffer-specific effects; verify via controlled replicates .

Q. How to resolve discrepancies in reported biological activity across studies?

  • Discrepancies may arise from impurity profiles or assay conditions. For example, batch-to-batch variability in sulfonylimino group purity (HPLC data) correlated with ±15% differences in IC₅₀ values. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to validate results .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Molecular Docking : Model interactions with COX-2 or kinase targets (e.g., PDB ID 1PXX) to identify key binding residues (e.g., hydrogen bonding with Arg120).
  • Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS to assess pharmacokinetic viability .

Q. How does structural modification of the benzodioxole or thiazole moiety affect bioactivity?

  • Case Study : Replacing the 4-chlorophenyl group with 4-fluorophenyl reduced COX-2 inhibition by 40%, while adding a methyl group to the thiazole nitrogen improved solubility (logP from 3.1 to 2.4) without compromising activity .
  • SAR Table :

ModificationBiological ImpactKey Data
4-Cl → 4-F↓ IC₅₀ (COX-2)IC₅₀: 12 → 20 µM
Thiazole N-methylation↑ SolubilitylogP: 3.1 → 2.4

Q. What strategies are effective in addressing the compound’s stability under physiological conditions?

  • Degradation Pathways : Hydrolysis of the sulfonylimino group occurs at pH > 7.5. Stabilize via lyophilization (storage at -80°C) or formulation with cyclodextrin .
  • Analytical Validation : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to predict shelf life .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for sulfonylation steps to prevent hydrolysis .
  • Bioactivity : Include positive controls (e.g., celecoxib for COX-2 assays) to calibrate experimental systems .
  • Data Reporting : Disclose purity, solvent residues, and batch numbers to enhance reproducibility .

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